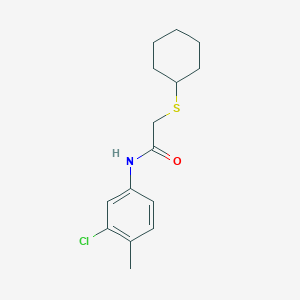
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide, also known as CMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CMCA belongs to the class of organic compounds called thioacetamides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide is not fully understood. However, it is believed that N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters and receptors in the nervous system. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been found to interact with the GABAergic system, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been found to modulate the levels of certain biochemical markers in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, which are associated with inflammation and pain. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has also been found to increase the levels of certain antioxidants in the body, which play a crucial role in protecting the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide. One of the areas of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide and to determine its efficacy in the treatment of neuropathic pain. Another area of interest is the potential use of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide in the treatment of cancer. Preliminary studies have shown that N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has anti-tumor properties, and further studies are needed to determine its efficacy in the treatment of different types of cancer.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide involves the reaction of 3-chloro-4-methylacetophenone and cyclohexylthiol in the presence of a base. The reaction takes place under mild conditions and results in the formation of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has also been studied for its potential use in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide.
Propiedades
Nombre del producto |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide |
|---|---|
Fórmula molecular |
C15H20ClNOS |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2-cyclohexylsulfanylacetamide |
InChI |
InChI=1S/C15H20ClNOS/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,17,18) |
Clave InChI |
VJJVPOUFWBVEBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2CCCCC2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CSC2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)

![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)

![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)




![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)

![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)